

# GSK805 Toxicity Assessment in Animal Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK805    |           |
| Cat. No.:            | B15606167 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the toxicity of **GSK805** in animal models. The content is structured to address common challenges and questions that may arise during preclinical safety studies.

### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GSK805**?

A1: **GSK805** is an orally active and central nervous system (CNS) penetrant inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1] RORyt is a key transcription factor for the differentiation of T helper 17 (Th17) cells, which are crucial mediators of inflammation.[1][2] By inhibiting RORyt, **GSK805** suppresses the Th17 pathway and the production of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.

Q2: What are the known toxicities of **GSK805** in animal models?

A2: The primary reported toxicity of **GSK805** in animal models is hepatotoxicity, as evidenced by elevated liver enzymes. In a study using male BALB/c mice with cholestatic liver disease, daily oral administration of **GSK805** resulted in significantly increased plasma levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[3] However, in the same study, levels of glutamate dehydrogenase, alkaline phosphatase, and bilirubin were not substantially increased.[3] It's important to note that despite the elevated liver enzymes, the







animals did not show signs of distress, and there were no significant reductions in body weight, burrowing activity, or nesting behavior.[3]

Q3: Are there any potential class-specific adverse effects associated with RORyt inhibitors?

A3: Yes, chronic inhibition of RORyt may pose potential safety risks. Genetic deficiency in both RORy and RORyt in mice has been associated with thymic alterations and an increased risk of T-cell lymphoma development. Therefore, sustained pharmacological inhibition of RORyt could theoretically carry similar risks, which should be monitored in long-term toxicity studies.

Q4: In which animal models has **GSK805** been evaluated?

A4: **GSK805** has been studied in various mouse models to assess its efficacy in inflammatory and autoimmune conditions. These include:

- Male BALB/c mice in a bile duct ligation model of cholestatic liver disease.[3]
- C57BL/6 mice in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis.
- II10-/- and Rag1-/- mice in models of intestinal inflammation.[2]

#### **Troubleshooting Guide**

This guide addresses specific issues that researchers may encounter during the toxicity assessment of **GSK805** in animal models.

# Troubleshooting & Optimization

Check Availability & Pricing

| Observed Issue                          | Potential Cause                                                                                                                                      | Recommended Action                                                                                                                                                                                                                                                                                                                                                     |
|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Elevated Liver Enzymes<br>(AST/ALT)     | Hepatotoxicity is a known potential side effect of GSK805.[3]                                                                                        | 1. Confirm the dose and administration route.2. Collect blood samples at multiple time points to assess the kinetics of enzyme elevation.3. Perform histopathological analysis of liver tissue to evaluate for hepatocellular injury, inflammation, or other abnormalities.4. Consider dose-reduction studies to determine a no-observed-adverse-effect level (NOAEL). |
| Unexpected Animal Mortality             | While not prominently reported in the available literature for GSK805, unexpected mortality can occur in any toxicology study.                       | 1. Perform a thorough necropsy to identify the cause of death.2. Review the dosing procedure to rule out administration errors.3. Assess for signs of severe immune suppression, which could lead to opportunistic infections, a theoretical risk with RORyt inhibitors.                                                                                               |
| Weight Loss or Reduced<br>Activity      | GSK805 did not cause significant weight loss or behavioral changes in a cholestatic mouse model.[3] However, these can be general signs of toxicity. | 1. Increase the frequency of animal monitoring.2. Ensure proper hydration and nutrition.3. Evaluate for other signs of distress or organspecific toxicity.                                                                                                                                                                                                             |
| Inconsistent Results Between<br>Studies | Differences in animal strains, disease models, dosing vehicles, or experimental protocols can lead to variability.                                   | <ol> <li>Standardize experimental<br/>protocols across all studies.2.</li> <li>Ensure the formulation of<br/>GSK805 is consistent and<br/>stable.3. Consider the potential</li> </ol>                                                                                                                                                                                  |



impact of the disease model on the drug's toxicity profile.

### **Quantitative Data Summary**

The following table summarizes the key quantitative data related to the toxicity assessment of **GSK805** in animal models.

| Parameter                                     | Animal Model                               | Dose                            | Observation                                                                                                   | Reference |
|-----------------------------------------------|--------------------------------------------|---------------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Liver Enzymes                                 | Male BALB/c<br>Mice (Cholestatic<br>Model) | Not specified in abstract       | Significant<br>increase in AST<br>and ALT                                                                     | [3]       |
| Behavioral<br>Assessment                      | Male BALB/c<br>Mice (Cholestatic<br>Model) | Not specified in abstract       | No increase in animal distress score, no substantial reduction in body weight, burrowing, or nesting behavior | [3]       |
| Efficacy Dose<br>(EAE Model)                  | C57BL/6 Mice                               | 10 mg/kg and 30<br>mg/kg (oral) | Amelioration of<br>EAE severity                                                                               |           |
| Efficacy Dose<br>(Intestinal<br>Inflammation) | II10-/- and<br>Rag1-/- Mice                | 10 mg/kg/day<br>(oral gavage)   | Therapeutic<br>benefit in colitis<br>models                                                                   | [2]       |

# **Experimental Protocols**

General Protocol for a 14-Day Repeat-Dose Oral Toxicity Study in Mice

Animal Selection: Use a scientifically appropriate mouse strain (e.g., C57BL/6 or BALB/c),
 with an equal number of male and female animals per group.



- Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the start of the study.
- Dose Formulation: Prepare **GSK805** in a suitable vehicle (e.g., corn oil with DMSO).[2] Prepare fresh formulations as required based on stability data.
- Dose Groups: Include a vehicle control group and at least three dose levels of GSK805 (low, mid, and high). Dose selection should be based on preliminary dose-range finding studies.
- Administration: Administer GSK805 or vehicle orally (e.g., by gavage) once daily for 14 consecutive days.
- Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in behavior, appearance, or signs of toxicity.
- Body Weight: Record the body weight of each animal prior to dosing and at least twice weekly throughout the study.
- Food Consumption: Measure food consumption weekly for each cage.
- Clinical Pathology: At the end of the 14-day treatment period, collect blood samples for hematology and clinical chemistry analysis, including a full liver panel (AST, ALT, ALP, bilirubin).
- Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve all major organs and tissues for histopathological examination. Pay close attention to the liver and lymphoid tissues.

## **Visualizations**











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological inhibition of RORyt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. Pharmacological inhibition of RORyt suppresses the Th17 pathway and alleviates arthritis in vivo PMC [pmc.ncbi.nlm.nih.gov]



- 3. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK805 Toxicity Assessment in Animal Models: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606167#gsk805-toxicity-assessment-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com